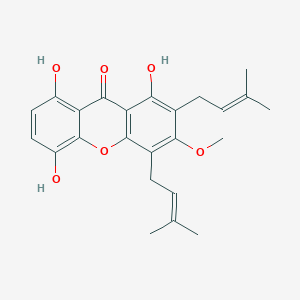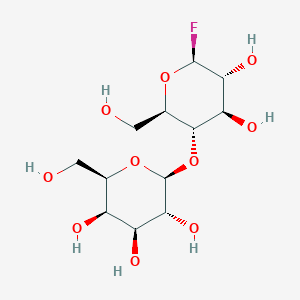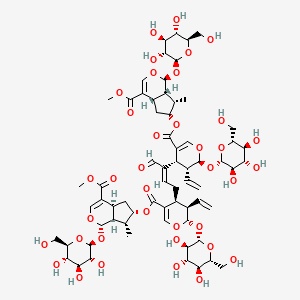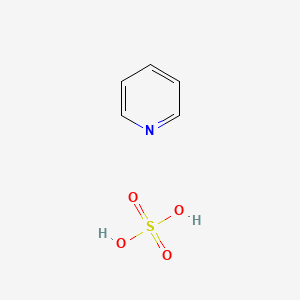![molecular formula C15H17NO3 B1247860 2-[(1S)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid](/img/structure/B1247860.png)
2-[(1S)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid is an indolyl carboxylic acid.
Aplicaciones Científicas De Investigación
Synthesis and Chemistry
- A series of 1-ethyl and 1-n-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acids were synthesized, leading to the discovery of etodolic acid, which has potent anti-inflammatory properties and relatively low acute ulcerogenic potential (Martel, Demerson, Humber, & Philipp, 1976).
Pharmacological Properties
- Etodolac, a clinically effective analgesic and anti-inflammatory agent, was resolved into enantiomers. The (+) enantiomer was found to be responsible for most of etodolac's effects, as demonstrated in prostaglandin synthetase and adjuvant-induced arthritis in rats (Demerson et al., 1983).
Anti-inflammatory and Analgesic Activities
- Etodolic acid showed significant anti-inflammatory and analgesic properties in rat models, suggesting its potential effectiveness in treating human arthritic conditions (Martel & Klicius, 1976).
Degradation and Stability
- The degradation mechanisms of etodolac in aqueous solutions were studied, revealing multiple degradation products and providing insights into its stability under various conditions (Lee, Padula, & Lee, 1988).
Molecular and Crystal Structure Analysis
- Detailed analyses of the molecular and crystal structure of etodolac derivatives provided insights into their conformation and potential receptor-site interactions, aiding in understanding their pharmacological effects (Humber et al., 1986); (Song & Zhang, 2006).
Auxin Activity and Plant Growth
- A study exploring the auxin activity of 2-alkylindole-3-acetic acids revealed insights into plant growth regulation and molecular interactions related to auxin molecules (Antolić et al., 2004).
Novel Syntheses and Reactions
- Various novel syntheses and reactions involving pyrano[3,4-b]indole derivatives have been conducted, leading to the discovery of new compounds with potential pharmacological activities (Masterova et al., 2010); (Morales-Ríos, Bucio-Vásquez, & Joseph-Nathan, 1993).
Propiedades
Nombre del producto |
2-[(1S)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid |
|---|---|
Fórmula molecular |
C15H17NO3 |
Peso molecular |
259.3 g/mol |
Nombre IUPAC |
2-[(1S)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid |
InChI |
InChI=1S/C15H17NO3/c1-2-9-4-3-5-10-11-6-7-19-12(8-13(17)18)15(11)16-14(9)10/h3-5,12,16H,2,6-8H2,1H3,(H,17,18)/t12-/m0/s1 |
Clave InChI |
ZFBNUUFGSXTFLA-LBPRGKRZSA-N |
SMILES isomérico |
CCC1=C2C(=CC=C1)C3=C(N2)[C@@H](OCC3)CC(=O)O |
SMILES canónico |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)CC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



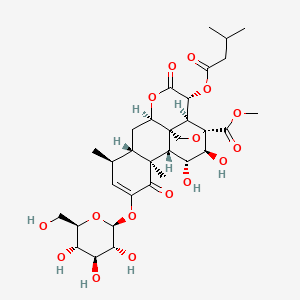
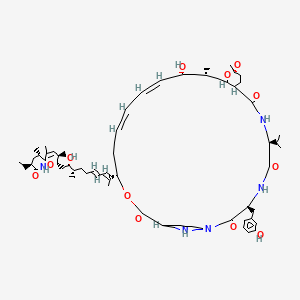
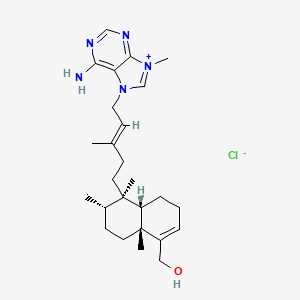
![N,N-Dimethyl-2-[phenyl(pyridin-2-yl)methylidene]hydrazinecarbothioamide](/img/structure/B1247780.png)
![5-[1-[5-[2-(Dimethylamino)heptyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B1247782.png)
![2-{(3s)-3-[(Benzylsulfonyl)amino]-2-Oxopiperidin-1-Yl}-N-{(2s)-1-[(3s)-1-Carbamimidoylpiperidin-3-Yl]-3-Oxopropan-2-Yl}acetamide](/img/structure/B1247783.png)
![(S)-2-Amino-3-(1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B1247784.png)
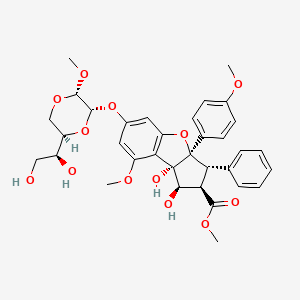

![1,3-Benzodioxol-4-ol, 5-[2-(3-hydroxyphenyl)ethyl]-7-methoxy-](/img/structure/B1247792.png)
